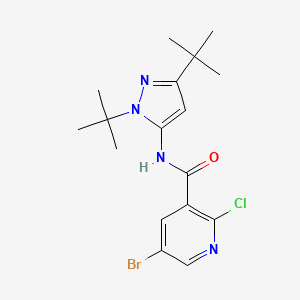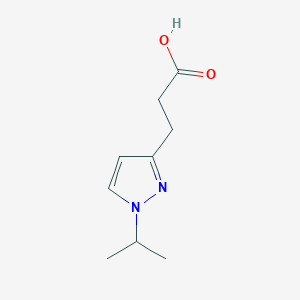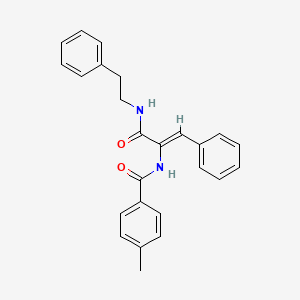![molecular formula C14H20N2O3 B2637991 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid CAS No. 732298-45-2](/img/structure/B2637991.png)
3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid” is a chemical compound with the molecular formula C14H20N2O3 . It’s a complex organic compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid” is based on a C14H20N2O3 skeleton . The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the synthesis of such compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid” include a molecular weight of 264.32000 . The exact density, boiling point, and melting point are not available .
Aplicaciones Científicas De Investigación
- MPA derivatives have demonstrated antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (a derivative of MPA) exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide compounds derived from MPA showed potent antiviral activity against Coxsackie B4 virus .
- MPA derivatives have served as intermediates in the investigation of novel NNRTIs for treating HIV . These inhibitors play a crucial role in preventing viral replication.
- Some MPA derivatives have shown promise as anti-inflammatory lead compounds. They suppress the generation of nitric oxide (NO) induced by lipopolysaccharides (LPS) in vitro .
- The presence of a methyl group at position 2 of the chroman ring in MPA derivatives contributes to their better antifungal activity. Other substituents also influence their effectiveness against fungal pathogens .
- While not exhaustive, MPA derivatives have been investigated for antioxidant, antimicrobial, antitubercular, and anticholinesterase activities. Their diverse pharmacological potential warrants further exploration .
- MPA contains an indole nucleus, which is an important heterocyclic system found in various synthetic drug molecules. Its aromatic nature and electrophilic substitution reactivity make it a valuable scaffold for drug development .
Antiviral Activity
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Anti-Inflammatory Properties
Antifungal Activity
Other Biological Activities
Chemical Structure and Relevance
Propiedades
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-12(13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWTUBIANMMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)



![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)
![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)
![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)
![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)


